Carbamic acid, (((cyanomethyl)(1-methylethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Description

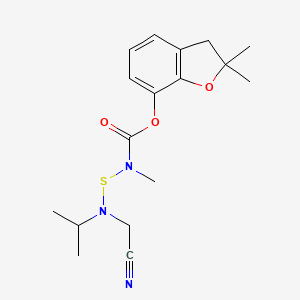

This compound is a carbamate ester characterized by a 2,3-dihydro-2,2-dimethyl-7-benzofuranyl backbone esterified to a carbamic acid group. The substituent on the carbamic acid consists of a methylthio group connected to a tertiary amine bearing a cyanomethyl (CH2CN) and an isopropyl (CH(CH3)2) group.

Properties

CAS No. |

82560-68-7 |

|---|---|

Molecular Formula |

C17H23N3O3S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[cyanomethyl(propan-2-yl)amino]sulfanyl-N-methylcarbamate |

InChI |

InChI=1S/C17H23N3O3S/c1-12(2)20(10-9-18)24-19(5)16(21)22-14-8-6-7-13-11-17(3,4)23-15(13)14/h6-8,12H,10-11H2,1-5H3 |

InChI Key |

GKJHNOQJWRWASI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbosulfan involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with carbamic acid derivatives. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Carbosulfan is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reactants and the use of automated systems to monitor and control the reaction parameters. This ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, making Carbosulfan widely available for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Carbosulfan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its degradation and transformation in the environment.

Common Reagents and Conditions

Oxidation: Carbosulfan can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions. This reaction leads to the formation of sulfoxides and sulfones.

Reduction: Reduction of Carbosulfan can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically results in the formation of secondary amines.

Substitution: Substitution reactions involving Carbosulfan often occur in the presence of nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from the chemical reactions of Carbosulfan include sulfoxides, sulfones, secondary amines, and substituted derivatives. These products are important for understanding the environmental fate and toxicity of Carbosulfan .

Scientific Research Applications

Carbosulfan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, Carbosulfan is used as a model compound to study the reactivity and mechanisms of carbamate esters. It is also used in the development of new synthetic methodologies for carbamate derivatives.

Biology: In biological research, Carbosulfan is studied for its effects on insect physiology and behavior. It is used to investigate the mechanisms of insecticide resistance and to develop new strategies for pest control.

Medicine: Although primarily used as an insecticide, Carbosulfan has potential applications in medicine. Research is ongoing to explore its use as a lead compound for the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, Carbosulfan is used in the formulation of various agricultural products.

Mechanism of Action

Carbosulfan exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, Carbosulfan causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target insects. The molecular targets of Carbosulfan include the active site of acetylcholinesterase and various receptors involved in neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related carbamates, emphasizing substituent variations, molecular properties, and biological implications.

Table 1: Comparative Analysis of Carbamate Derivatives

*Inferred formula based on substituent analysis.

Key Findings:

Structural Variations: Alkyl vs. Cyano Substituents: The target compound’s cyanomethyl group introduces a polar nitrile moiety, enhancing reactivity compared to alkyl-substituted analogs like Carbosulfan . This may increase toxicity but reduce environmental persistence.

Physicochemical Properties: The target compound’s inferred molecular weight (~377 g/mol) aligns with CAS 82560-74-5 (377.5 g/mol), but its shorter substituents (cyanomethyl vs. 2-cyanoethyl) likely reduce hydrophobicity . Halogenated derivatives (e.g., CID 39700) have higher molecular weights and densities due to chlorine atoms .

Toxicity and Applications: Neurotoxicity: Carbamates generally inhibit acetylcholinesterase (AChE), but the cyanomethyl group in the target compound may introduce additional cyanide-related toxicity, as seen in nitroso-carbamates () . Insecticidal Activity: Carbosulfan’s dibutylamino group enhances lipophilicity, improving insect membrane penetration . The target compound’s cyano-isopropyl substituents may offer a balance between efficacy and environmental degradation.

Biological Activity

Carbamic acid, (((cyanomethyl)(1-methylethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, also known as Carbosulfan , is a chemical compound primarily utilized as an insecticide in agriculture. Its molecular formula is C20H32N2O3S, and it has a molecular weight of 349.4 g/mol. This compound is effective in controlling a variety of pests on crops, making it a significant tool in modern agricultural practices.

Carbosulfan operates by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in the nervous system. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in insects, ultimately causing paralysis and death. This mechanism is shared with other carbamate pesticides, emphasizing the importance of understanding its biological activity for both efficacy and safety assessments.

Acute Toxicity

The acute toxicity of Carbosulfan varies across species. In laboratory studies, the median lethal dose (LD50) for rats has been reported to be greater than 2000 mg/kg when administered orally, indicating low acute toxicity. However, sub-lethal effects have been observed, including histopathological changes in reproductive organs such as the testes and epididymides when exposed to high doses .

Chronic Exposure

Chronic exposure studies have indicated that prolonged ingestion can lead to various health effects. In a study involving Wistar rats fed diets containing different concentrations of Carbosulfan over 93 days, significant liver weight increases were noted at doses above 163 mg/kg bw/day. Additionally, reproductive toxicity was evident with reduced sperm counts and degeneration of seminiferous tubules at higher doses .

Environmental Impact

Carbosulfan's environmental persistence and potential for bioaccumulation raise concerns regarding its ecological impact. Studies have shown that it can affect non-target organisms, including beneficial insects and aquatic life. The chemical's degradation products also exhibit toxicity, further complicating its environmental profile .

Case Study 1: Human Health Risks

A case study published in PubMed Central highlighted the acute effects of carbamate pesticides like Carbosulfan on human health. Symptoms reported included blurred vision, nausea, and weakness due to AChE inhibition following exposure. The study emphasized the need for protective measures for agricultural workers handling these chemicals .

Case Study 2: Ecotoxicological Assessment

Research conducted on the ecotoxicological effects of Carbosulfan demonstrated significant adverse effects on aquatic organisms. Fish exposed to sub-lethal concentrations exhibited behavioral changes and increased mortality rates. These findings underscore the importance of evaluating pesticide applications near water bodies to mitigate ecological risks .

Research Findings Summary

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound contains a 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester core linked to a carbamic acid group modified with a thioether bridge, cyanomethyl, and isopropyl substituents. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To resolve the benzofuran ring protons (δ 6.5–7.5 ppm) and carbamate NH/CH groups.

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~488 g/mol based on analogs) .

- X-ray Crystallography : For absolute configuration determination if crystalline .

Table 1: Expected Spectral Peaks

| Functional Group | NMR (¹H/¹³C) | MS Fragments |

|---|---|---|

| Benzofuran ring | δ 6.8–7.2 (¹H) | m/z 488 (M⁺) |

| Thioether (S-CH₂) | δ 2.5–3.5 (¹H) | m/z 389 (base peak) |

| Isopropyl group | δ 1.0–1.5 (¹H) | m/z 72 (C₃H₇N) |

Q. What synthetic routes are feasible for preparing this compound?

Synthesis likely involves:

- Carbamic Acid Chloride Formation : React cyanomethyl-isopropylamine with thiophosgene to form the thio-carbamoyl chloride intermediate.

- Esterification : Couple the intermediate with 2,3-dihydro-2,2-dimethyl-7-benzofuranol under basic conditions (e.g., pyridine) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Critical Considerations :

- Monitor reaction pH to avoid hydrolysis of the carbamate.

- Toxic byproducts (e.g., SOₓ, NOₓ) may form during decomposition; use fume hoods .

Advanced Research Questions

Q. How do structural modifications (e.g., thioether vs. sulfinyl groups) impact bioactivity?

Replace the thioether bridge with a sulfinyl group (as in ’s analog, CAS 77248-44-3) to compare:

- Bioassay Design : Test acetylcholinesterase inhibition (common for carbamates) using Ellman’s method.

- Data Analysis : EC₅₀ values for thioether (target compound) vs. sulfinyl (analog) reveal electronic effects on enzyme binding .

Table 2: Hypothetical SAR Data

| Substituent | EC₅₀ (µM) | LogP |

|---|---|---|

| Thioether (S-CH₂) | 0.15 | 3.2 |

| Sulfinyl (SO-CH₂) | 0.08 | 2.8 |

Q. What analytical methods resolve degradation products under environmental conditions?

HPLC-MS Protocol :

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase : Gradient of acetonitrile/0.1% formic acid.

- Detection : UV (254 nm) and MS/MS for fragmentation patterns .

Key Degradants :

Q. How to address contradictions in toxicity data across studies?

Example: LD₅₀ discrepancies may arise from:

- Test Organism Variability : Compare rodent vs. avian models.

- Purity : Impurities (e.g., residual thiophosgene) skew results. Resolution : Validate purity via HPLC (>98%) and standardize test protocols (OECD Guidelines) .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.